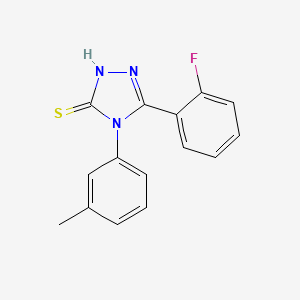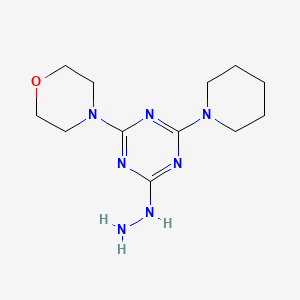
5-(2-fluorophenyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazole derivatives, including the compound of interest, have garnered attention due to their wide range of biological activities and potential applications in medicinal chemistry. The core structure of triazoles, characterized by the presence of three nitrogen atoms in a five-membered ring, contributes significantly to their chemical reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides under basic conditions. A variety of methods have been employed, including conventional heating and microwave-assisted synthesis, to obtain these compounds with high yields and purity. The specific synthesis pathway for "5-(2-fluorophenyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione" would involve key intermediates and reagents tailored to introduce the fluorophenyl and methylphenyl substituents at the appropriate positions on the triazole ring.
Molecular Structure Analysis
X-ray crystallography has been instrumental in determining the molecular structure of triazole derivatives, revealing planar configurations of the triazole ring and detailing the spatial arrangement of substituents. These structural insights are crucial for understanding the compound's reactivity and interactions at the molecular level.
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, including nucleophilic substitution and addition reactions, owing to the electron-rich nature of the triazole ring. Their reactivity can be further modulated by substituents, which can influence electronic distribution and steric factors.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline forms of triazole derivatives, are significantly influenced by their molecular structure. Substituents affect the compound's overall polarity and ability to form intermolecular interactions, which in turn determine its physical state and solubility in different solvents.
Chemical Properties Analysis
The chemical stability, reactivity, and potential for forming derivatives are central to the chemical properties of triazole compounds. Their ability to undergo transformations, such as tautomerism, and to participate in hydrogen bonding and π-π interactions, highlights their versatility in chemical synthesis and potential applications in designing new molecules with desired properties.
- Synthesis and structural analysis of triazole derivatives have been extensively explored, providing a foundation for understanding the chemical behavior and potential applications of these compounds (Saeed et al., 2019).
- The impact of substituents on the molecular structure and properties of triazole compounds has been a subject of study, revealing how modifications to the triazole core influence its reactivity and interaction potential (Karakurt et al., 2010).
特性
IUPAC Name |
3-(2-fluorophenyl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3S/c1-10-5-4-6-11(9-10)19-14(17-18-15(19)20)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFGKGIWGXHQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-4-(3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4S*)-1-[(1H-benzimidazol-2-ylmethoxy)acetyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5656449.png)
![3-[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5656453.png)
![4-fluoro-N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B5656457.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5656465.png)
![N,N-dimethyl-2-({[(1-methyl-1H-benzimidazol-5-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5656469.png)
![3,5-dimethyl-4-[4-(methylsulfonyl)phenyl]isoxazole](/img/structure/B5656476.png)


![2-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-8-methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B5656506.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5656518.png)
![9-allyl-4-[3-(2-furyl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656537.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5656549.png)
![rel-(1S,6R)-3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5656559.png)
![N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5656562.png)